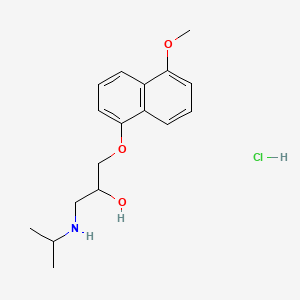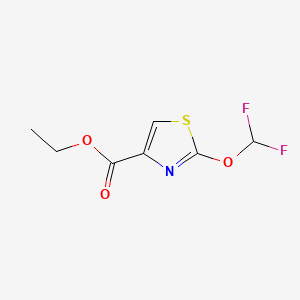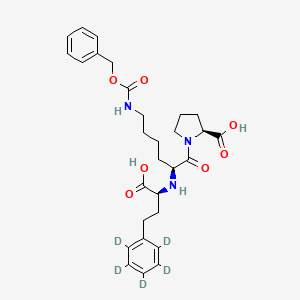![molecular formula C20H16O B588232 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one CAS No. 853925-19-6](/img/structure/B588232.png)
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are known for their complex structures and significant roles in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce fully hydrogenated compounds.
Applications De Recherche Scientifique
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactivity.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential role in drug development and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism by which 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes like apoptosis and proliferation.
Comparaison Avec Des Composés Similaires
Benzo[a]pyrene: A well-known PAH with similar structural features but differing in its reactivity and biological effects.
Chrysene: Another PAH with a similar ring structure but distinct chemical properties.
Anthracene: A simpler PAH that serves as a basis for understanding more complex derivatives.
Uniqueness: 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is unique due to its specific ring structure and the presence of functional groups that influence its reactivity and interactions with biological systems. This makes it a valuable compound for studying the effects of PAHs and developing new applications in various scientific fields.
Propriétés
IUPAC Name |
2,11,12,12a-tetrahydro-1H-benzo[a]pyren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-4,6,9,11-12H,5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLQXBUKJCILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC4=CC=CC=C24)C=CC5=C3C1CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858441 |
Source


|
| Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853925-19-6 |
Source


|
| Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)





![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)

